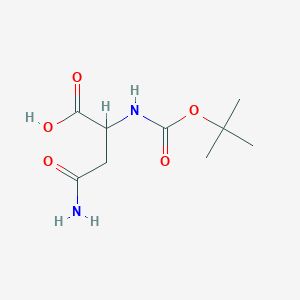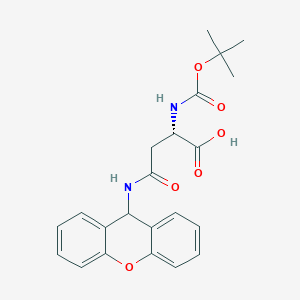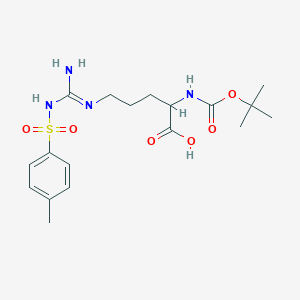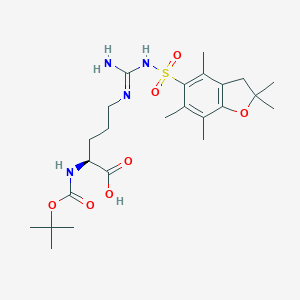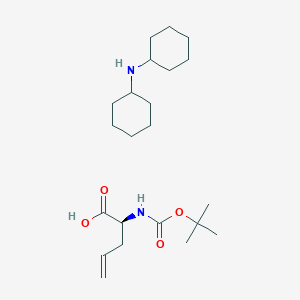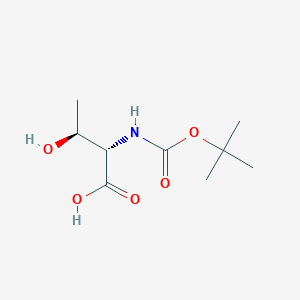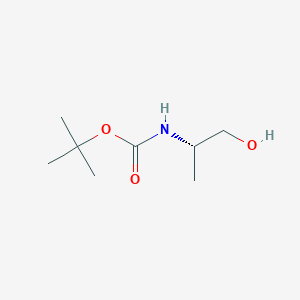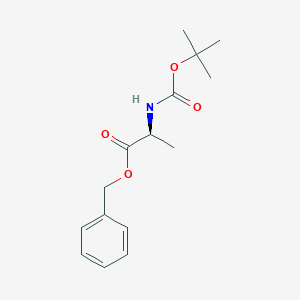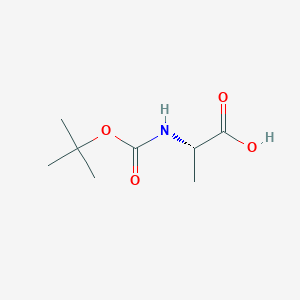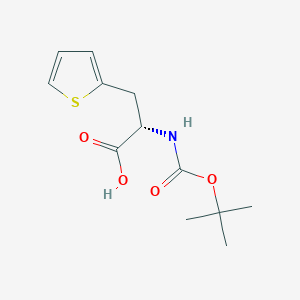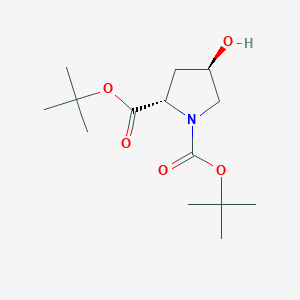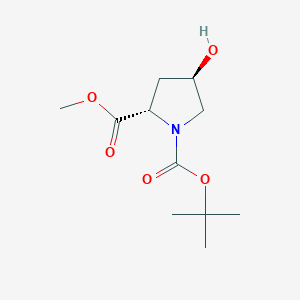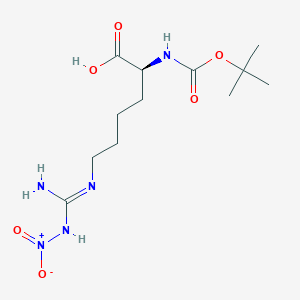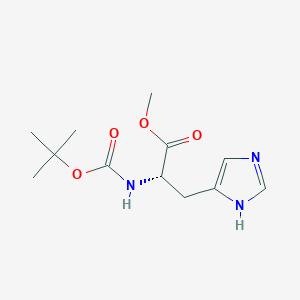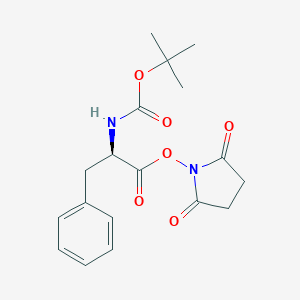
Boc-D-Phe-OSu
Descripción general
Descripción
Boc-D-Phe-OSu is a chemical compound with the molecular formula C18H22N2O6 . It is also known by other names such as ®-2,5-Ddioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate . It has a molecular weight of 362.4 g/mol .
Synthesis Analysis
Boc-D-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates. The reactive N-hydroxysuccinimide (NHS) ester on the C-terminus allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation.
Molecular Structure Analysis
The IUPAC name for Boc-D-Phe-OSu is (2,5-dioxopyrrolidin-1-yl) (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate . The InChI is InChI=1S/C18H22N2O6/c1-18 (2,3)25-17 (24)19-13 (11-12-7-5-4-6-8-12)16 (23)26-20-14 (21)9-10-15 (20)22/h4-8,13H,9-11H2,1-3H3, (H,19,24)/t13-/m1/s1 .
Chemical Reactions Analysis
Boc-D-Phe-OSu is used in solid-phase peptide synthesis . The “Boc” protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus enable its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems.
Physical And Chemical Properties Analysis
Boc-D-Phe-OSu is a solid compound with a molecular weight of 362.4 g/mol . Its molecular formula is C18H22N2O6 . It is hygroscopic and should be stored under inert gas . The recommended storage temperature is -20 °C .
Aplicaciones Científicas De Investigación
For a comprehensive analysis, it would be best to refer to scientific literature or databases that specialize in this area. These resources would provide detailed information about the various applications of “Boc-D-Phe-OSu”, the experimental procedures used, and the results obtained from these applications.
Peptide Synthesis
Boc-D-Phe-OSu is primarily used in peptide synthesis . It is used in a type of peptide synthesis called Boc solid-phase peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. In the context of peptide synthesis, it is used to protect the amino group of amino acids and peptides.
Self-Assembly of Dipeptide Nanotubes
Another interesting application of Boc-D-Phe-OSu is in the self-assembly of dipeptide nanotubes inside electrospun polymeric fibers . These nanotubes exhibit strong piezoelectric properties, meaning they can convert applied mechanical forces into electricity . This has potential applications in the field of bio-energy sources .
Synthesis of Chromogenic/Fluorogenic Protease Substrates
Boc-D-Phe-OSu can be used in the synthesis of chromogenic and fluorogenic protease substrates . These substrates are widely used in enzyme assays for protease activity and specificity . The synthesis usually involves the formation of aminoacyl-pNAs through the attachment of P1 amino acid to the amino group of p-nitroaniline, followed by fragment condensation or stepwise elongation .
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUCANAMPJGMQL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457430 | |
| Record name | Boc-D-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Phe-OSu | |
CAS RN |
3674-18-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOC-D-Phenylalanine-N-succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



